Fluorescence Quenching Rate Constant and Activation Energy: Direct Comparison with N-Ethyldicyclohexylamine
In time-resolved fluorescence quenching experiments with the azoalkane acceptor 2,3-diazabicyclo[2.2.2]oct-2-ene in benzene, N,N-diisopropyl-3-pentylamine exhibited the poorest electron-donor performance among a series of aliphatic amines [1]. The quenching rate constant was measured at 0.13 × 10⁷ M⁻¹ s⁻¹, approximately 190-fold lower than the best donor in the series (N-ethyldicyclohexylamine, 25 × 10⁷ M⁻¹ s⁻¹). The activation energy for quenching was determined to be 3.0 kcal mol⁻¹, compared to 1.3 kcal mol⁻¹ for the best donor [1].
| Evidence Dimension | Fluorescence quenching rate constant (k_q) and activation energy (E_a) |
|---|---|
| Target Compound Data | k_q = 0.13 × 10⁷ M⁻¹ s⁻¹; E_a = 3.0 kcal mol⁻¹ |
| Comparator Or Baseline | N-Ethyldicyclohexylamine: k_q = 25 × 10⁷ M⁻¹ s⁻¹; E_a = 1.3 kcal mol⁻¹ |
| Quantified Difference | ~190-fold lower quenching rate; 1.7 kcal mol⁻¹ higher activation energy |
| Conditions | Azoalkane acceptor (2,3-diazabicyclo[2.2.2]oct-2-ene), benzene solvent, time-resolved spectroscopy |
Why This Matters
This extreme difference in electron-donor ability makes N,N-diisopropyl-3-pentylamine a uniquely poor fluorescence quencher—valuable as a negative control or inert base in photochemical applications where unintended quenching must be minimized.
- [1] Pracejus, H. et al. J. Am. Chem. Soc. 2000, 122, 2027-2034. View Source
